Adamantan-1-yl 1-(5-fluoropentyl)-1h-indazole-3-carboxylate

Synthetic Cannabinoid Receptor Agonist CB1 Functional Assay In Vitro Pharmacology

Adamantan-1-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate (CAS 2365471-88-9), commonly designated 5-fluoro APINAC or 5F-AKB57, is a synthetic cannabinoid receptor agonist (SCRA) characterized by an adamantane-1-yl ester appended to the 3-carboxylate position of a 1-(5-fluoropentyl)-1H-indazole core. It is categorized as an analytical reference standard (≥98% purity) and intended exclusively for research and forensic applications.

Molecular Formula C23H29FN2O2
Molecular Weight 384.5 g/mol
CAS No. 2365471-88-9
Cat. No. B15133780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdamantan-1-yl 1-(5-fluoropentyl)-1h-indazole-3-carboxylate
CAS2365471-88-9
Molecular FormulaC23H29FN2O2
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)OC(=O)C4=NN(C5=CC=CC=C54)CCCCCF
InChIInChI=1S/C23H29FN2O2/c24-8-4-1-5-9-26-20-7-3-2-6-19(20)21(25-26)22(27)28-23-13-16-10-17(14-23)12-18(11-16)15-23/h2-3,6-7,16-18H,1,4-5,8-15H2
InChIKeyFOBFXVSQNAVUMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro APINAC (Adamantan-1-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate) Procurement & Purity Reference Standard


Adamantan-1-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate (CAS 2365471-88-9), commonly designated 5-fluoro APINAC or 5F-AKB57, is a synthetic cannabinoid receptor agonist (SCRA) characterized by an adamantane-1-yl ester appended to the 3-carboxylate position of a 1-(5-fluoropentyl)-1H-indazole core . It is categorized as an analytical reference standard (≥98% purity) and intended exclusively for research and forensic applications [1]. High-resolution tandem mass spectra (ESI-Q Exactive Plus Orbitrap, 119 spectra) and GC-MS EI data established its spectral fingerprint [1][2], while predicted physicochemical properties (ACD/Labs Percepta) include a density of 1.33±0.1 g/cm³, logP of 5.94, and a boiling point of 512.7±30.0 °C .

1
Forensic toxicology – reference standard for LC-MS/MS metabolite library development and urine screening
2
CB1 receptor pharmacology – characterized in head-to-head SCRA activity panel; functional assay-ready
3
Environmental fate research – high predicted bioconcentration factor supports aquatic toxicology studies

Why Generic Interchange Fails: Structural Determinants of 5-Fluoro APINAC Differentiation


Indazole-based SCRAs cannot be treated as interchangeable reagents because even single-atom modifications at the 3-position or the pentyl tail produce divergent receptor affinity, intrinsic activity, CYP-mediated metabolic pathways, and the concomitant formation of pharmacologically active metabolites [1][2]. In a class where 5F-APINACA (the carboxamide analog) displays CB1 Ki = 1.94 nM [3] and SDB-005 (the naphthyl ester) shows CB1 EC50 = 21 nM , the adamantane-1-yl ester with a terminal fluorine substituent generates a unique metabolomic and pharmacokinetic signature that is not replicated by any related carboxamide, non-fluorinated, or alternative ester analog [1][2]. The evidence below demonstrates that procurement decisions based solely on core scaffold similarity—without quantitative verification of the specific ester, fluorination state, and adamantane substituent—will introduce uncharacterized variables that invalidate forensic method validation, metabolic profiling, and receptor pharmacology studies.

Attribute
5-Fluoro APINAC (target)
Analog risk
Core scaffold
Indazole-3-carboxylate ester with terminal fluorine
Carboxamide (5F-APINACA) or non-fluorinated ester (APINAC) may shift metabolic pathway and receptor activity
Metabolism
Ester hydrolysis dominant; distinct forensic urine markers
Amide analogs undergo hydroxylation; markers cannot be cross-identified
Pharmacokinetics
Dose-dependent plasma exposure with rapid biotransformation
Non-fluorinated APINAC shows different clearance and metabolite profile; cross-species data limitations

Quantitative Differentiation Evidence: 5-Fluoro APINAC vs. Closest Analogs


CB1 Receptor Functional Activity: Rank-Order Potency Within 17 SCRA Panel

In a systematic in vitro receptor activity study of 17 synthetic cannabinoid receptor agonists performed in CHO-K1 cells expressing human CB1 receptors coupled to the AequoScreen system (dose-response curves, 8 concentrations in triplicate, JWH-018 as reference), the half-maximal effective concentration (EC50) values across all evaluated compounds ranged from 2.2 nM (5F-CUMYL-PINACA) to 171 nM (MMB-022). 5F-AKB57 (5-fluoro APINAC) was included among the twelve compounds reported, signifying that its CB1 EC50 falls within the 2.2–171 nM potency window demonstrated in this assay [1]. In contrast, the non-fluorinated analog APINAC (adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate) was not among the CB1-active compounds quantified in this head-to-head panel and requires separate receptor characterization . These data position 5-fluoro APINAC within the cluster of potent, full-efficacy CB1 agonists alongside 5F-CUMYL-PINACA and 5C-AKB48, while being measurably distinguishable from the lower-potency outlier MMB-022 (EC50 = 171 nM) and the two compounds (EG-018, 3,5-AB-CHMFUPPYCA) that showed no CB1 activity in the same assay [1].

CB1 activity
Head-to-head
Active among 12 SCRAs; EC50 window 2.2–171 nM
Demonstrates functional CB1 agonism in validated panel
Non-fluorinated APINAC not included; separate characterization needed
Synthetic Cannabinoid Receptor Agonist CB1 Functional Assay In Vitro Pharmacology

Metabolic Fingerprint: Ester Hydrolysis Dominance Differentiates 5-Fluoro APINAC from Amide Analogs

The in vitro and in vivo metabolism of 5-fluoro APINAC was characterized using human liver microsomes (HLMs) and a rat model (15 mg/kg dosing; urine collection at 3, 6, and 24 h). LC-ion trap MS and LC-QTOF-MS analysis identified 15 metabolites, categorized into three distinct groups: (1) 1-adamantol metabolites (mono-, di-, and trihydroxylation of the adamantyl ring), (2) oxidative defluorination metabolites, and (3) N-fluoropentylindazole-3-carboxylic acid metabolites generated via ester hydrolysis [1]. The predominant metabolic reaction was ester hydrolysis, producing M9 (5-fluoropentylindazole-3-carboxylic acid) as the quantitatively dominant species in both in vitro HLM incubations and in vivo urine samples [1]. This ester-hydrolysis-dominant metabolic pathway directly contrasts with that of the carboxamide analog 5F-APINACA (N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide), which undergoes primary hydroxylation of the adamantyl ring and N-dealkylation rather than amide hydrolysis, generating a different set of active Phase I metabolites that retain CB1 efficacy [2][3]. Consequently, forensic urine markers recommended for proving 5-fluoro APINAC consumption (M4.1, M7, and M13) are structurally distinct from the markers used for 5F-APINACA detection, preventing cross-identification in toxicological screening protocols [1].

Metabolic route
Head-to-head
Ester hydrolysis → 15 metabolites; M9 dominant
Distinct from amide analogs; markers M4.1, M7, M13 are compound-specific
Carboxamide 5F-APINACA follows hydroxylation, not hydrolysis
Drug Metabolism Phase I Biotransformation Forensic Toxicology

Pharmacokinetic Profile: Dose-Dependent Plasma Exposure with Rapid Biotransformation

The pharmacokinetics of 5-fluoro APINAC was investigated in rabbits receiving intravenous bolus doses of 0.1, 1, and 2 mg/kg via the marginal ear vein (n=12 rabbits, 3 groups, 9 sampling time points over 24 h). Plasma concentrations were measured by UHPLC-MS/MS. The pharmacokinetics were dose-dependent, exhibiting a higher plasma concentration-time curve (AUC) at higher doses, with rapid biotransformation followed by gradual elimination within 24 hours [1]. At 2 mg/kg, the mean maximum plasma concentration (Cmax) was approximately 48 ng/mL, compared to approximately 21 ng/mL at 1 mg/kg and 2.5 ng/mL at 0.1 mg/kg, demonstrating a non-linear, dose-dependent relationship [1]. This contrasts with the pharmacokinetic behavior reported for APINAC (non-fluorinated), which undergoes more extensive first-pass ester hydrolysis and yields a higher proportion of the 1-pentylindazole-3-carboxylic acid metabolite at equivalent time points [2]. Metabolomic analysis further revealed that 5-fluoro APINAC administration caused statistically significant, dose-dependent perturbations in tryptophan-kynurenine pathway metabolites (L-kynurenine elevated p<0.01 at 1–2 mg/kg; kynurenic acid, xanthurenic acid, and quinolinic acid all elevated p<0.01), as well as alterations in indole-3-propionic acid (elevated p<0.05) and indole-3-lactic acid (decreased p<0.01) [1]. These neurometabolic perturbations are compound-specific and cannot be extrapolated from the non-fluorinated APINAC or the carboxamide analog.

PK exposure
Reported
Cmax ≈ 48 ng/mL (2 mg/kg i.v., rabbit)
Dose-dependent, non-linear; supports exposure modeling
Rapid elimination within 24 h; metabolomic shifts reported
Pharmacokinetics In Vivo Toxicology Cannabinoid Dosing

Analytical Reference Standard Purity and Spectral Library Coverage

Commercially available 5-fluoro APINAC (Cayman Chemical Item No. 18592) is supplied as a crystalline solid with a certified purity of ≥98% and CAS-registered identity 2365471-88-9 . Its mass spectral fingerprint is documented in curated, publicly accessible libraries: the mzCloud database contains 119 high-resolution MS² spectra acquired on a Q Exactive Plus Orbitrap (ESI ionization), and the Cayman Spectral Library provides 70 eV EI GC-MS data for forensic drug standard identification [1]. A verified GC-MS EI spectrum with ≥99% cross-library similarity is also archived in SpectraBase [2]. In comparison, the non-fluorinated analog APINAC (CAS 2219331-93-6, Cayman Item No. 43999) is supplied as a solution rather than crystalline solid, and its spectral data are less extensively documented across independent mass spectral databases . This differential in spectral library coverage and physical form is meaningful for laboratories: the crystalline solid format enables precise gravimetric preparation of calibration standards without solvent evaporation artifacts, while the extensive high-resolution MS coverage supports confident compound identification in seized drug analysis and biological sample screening without requiring in-house synthesis of reference spectra.

Reference purity
Specification review
Crystalline solid; spectral libraries: 119 HR-MS², GC-MS EI
Supports gravimetric calibration and forensic identification
Multi-platform spectral coverage exceeds non-fluorinated analog
Analytical Chemistry Reference Standard Mass Spectrometry

Solubility Profile Differentiation: Impact on In Vitro Assay Formulation

The experimentally determined solubility profile of 5-fluoro APINAC reveals solvent-dependent partitioning that differs from related indazole-3-carboxylate esters. In DMF, the compound reaches 25 mg/mL solubility; in DMSO, 1 mg/mL; and in aqueous-miscible systems (DMF:PBS pH 7.2 at 1:2 ratio), solubility drops to 0.30 mg/mL . For the non-fluorinated analog APINAC, solubility data are not publicly reported, requiring empirical determination for each assay condition. For the 5-fluoro SDB-005 (naphthyl ester comparator), no equivalent multi-solvent solubility table is disclosed . In receptor binding assays using [³H]CP-55,940 competition formats, the 0.30 mg/mL aqueous-miscible solubility corresponds to approximately 780 µM, which is adequate for generating full dose-response curves (typically 0.01 nM – 10 µM) without exceeding DMF solvent toxicity thresholds (<0.1% v/v) in cell-based systems [1]. The availability of pre-characterized solubility parameters eliminates the need for time-consuming solubility screening during assay development and enables direct comparison of potency data across laboratories using standardized solvent conditions.

Solubility
Reported
DMF:PBS solubility 0.30 mg/mL (~780 µM)
Adequate for cell-based CB1 assays; pre-determined solvent profile
Reduces method development time for in vitro pharmacology
Solubility Formulation Cell-based Assay

Predicted Physicochemical Property Divergence: logP, Rule-of-5, and BCF

ACD/Labs Percepta prediction (v14.00) reveals that 5-fluoro APINAC possesses a logP of 5.94, a bioconcentration factor (BCF) of 10,993 at pH 5.5 and pH 7.4, and violates Lipinski's Rule of 5 with 1 violation (molecular weight 384.5 g/mol, 8 freely rotating bonds, 4 H-bond acceptors, 0 H-bond donors) . The fluorinated ester 5-fluoro SDB-005 (naphthyl ester, C23H21FN2O2, MW 376.4 g/mol) lacks publicly available predicted logP and BCF data, while the carboxamide analog 5F-APINACA (C23H30FN3O, MW 383.5 g/mol) contains an additional H-bond donor (the amide NH), altering its hydrogen-bonding capacity and potentially its blood-brain barrier permeability profile [1]. The high predicted BCF (>10,000) for 5-fluoro APINAC raises specific procurement-relevant considerations for environmental toxicology studies: this compound's predicted bioaccumulation potential is substantially higher than the 5,000 BCF threshold typically used as a regulatory trigger, making it a relevant positive control for aquatic toxicology assays that evaluate SCRA persistence in environmental water samples .

Bioaccumulation
Class-level
Predicted BCF 10,993; logP 5.94
High bioaccumulation potential reference for ecotoxicology
Exceeds regulatory BCF threshold of 5,000; requires experimental validation
ADME Prediction Lipophilicity Bioaccumulation

Validated Application Scenarios for 5-Fluoro APINAC in Forensic, Pharmacological, and Environmental Research


Forensic Toxicology Method Development: Building LC-MS/MS Metabolite Libraries for Urine Screening

Based on the definitive identification of 15 Phase I metabolites—with ester hydrolysis product M9 (5-fluoropentylindazole-3-carboxylic acid) as the dominant species and M4.1, M7, and M13 as the recommended urinary consumption markers [1]—5-fluoro APINAC serves as the essential reference standard for forensic toxicology laboratories developing targeted LC-MS/MS screening methods. The crystalline solid format (≥98% purity) supports gravimetric preparation of calibration curves for quantifying these specific metabolites in authentic urine samples, which cannot be accomplished using the carboxamide analog 5F-APINACA due to its fundamentally different metabolic route (adamantyl hydroxylation vs. ester hydrolysis) [2]. This scenario directly addresses the forensic requirement for compound-specific metabolite libraries validated against the parent reference standard, as mandated by ISO/IEC 17025 accredited methods.

Controlled Substance Reference Procurement for National Scheduling and Risk Assessment

The inclusion of 5-fluoro APINAC (5F-AKB57) in the Swedish Public Health Agency's systematic in vitro CB1 receptor activity panel—where it was ranked among 12 active SCRAs with EC50 values ranging from 2.2 to 171 nM and subsequently scheduled as a narcotic [1]—establishes this compound as a priority procurement item for national reference laboratories conducting risk assessments of emerging psychoactive substances. Government laboratories tasked with verifying the identity and potency of seized drug samples require the certified reference standard to replicate the AequoScreen CB1 assay conditions used in the Bäckberg et al. study, ensuring inter-laboratory comparability of EC50 data that directly informs legislative scheduling decisions.

Preclinical Pharmacokinetic and Metabolomic Studies of Synthetic Cannabinoid Toxicity

The dose-dependent pharmacokinetic profile established in rabbits (Cmax ≈ 48 ng/mL at 2 mg/kg i.v., with statistically significant alterations in tryptophan-kynurenine pathway metabolites including elevated L-kynurenine, kynurenic acid, xanthurenic acid, and quinolinic acid at p<0.01 [1]) positions 5-fluoro APINAC as a characterized tool compound for in vivo studies investigating the neurotoxic mechanisms of fluorinated indazole-3-carboxylate SCRAs. The compound's rapid biotransformation and complete elimination within 24 hours, coupled with its defined neurometabolomic signature, make it suitable for acute exposure models where temporal metabolomic profiling is required, and where the non-fluorinated APINAC or the amide analog would produce confounded metabolic readouts [2].

Environmental Fate and Bioaccumulation Screening of SCRA Contaminants

The predicted bioconcentration factor (BCF) of 10,993 at physiologically relevant pH (5.5 and 7.4) and logP of 5.94 [1] support the use of 5-fluoro APINAC as a high-bioaccumulation-potential reference compound in environmental toxicology studies evaluating the persistence and uptake of synthetic cannabinoids in aquatic organisms. Given that the BCF exceeds the regulatory threshold of 5,000 by more than 2-fold, this compound represents a relevant worst-case exposure scenario for surface water monitoring programs, and its procurement as a certified analytical standard enables the development of quantitative LC-MS methods for detecting SCRA contamination at ng/L concentrations in environmental water samples.

Application
Selection Property
Validation Focus
Forensic method development
Ester-specific metabolite library coverage
LC-MS/MS marker verification (M4.1, M7, M13)
National risk assessment
CB1 activity in head-to-head panel
Inter-laboratory EC50 comparability
Preclinical PK/toxicity
Dose-dependent plasma exposure profile
Tryptophan-kynurenine pathway modulation review
Environmental fate screening
Predicted high BCF and logP
Aquatic exposure monitoring method setup
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